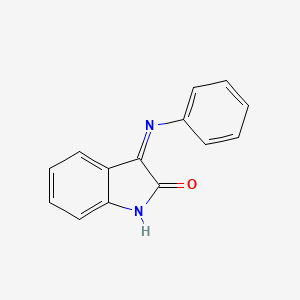

3-(Phenylimino)oxindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylimino-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-14/h1-9H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQFUPTZQYGGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187476 | |

| Record name | 2-Indolinone, 3-(phenylimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33828-98-7 | |

| Record name | 1,3-Dihydro-3-(phenylimino)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33828-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinone, 3-(phenylimino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033828987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenylimino)oxindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolinone, 3-(phenylimino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological and Biological Research of 3 Phenylimino Oxindole Derivatives

Antineoplastic and Antiproliferative Activities of 3-(Phenylimino)oxindole Analogues

The core structure of this compound has served as a versatile foundation for the development of numerous analogues with potent antineoplastic and antiproliferative properties. Researchers have systematically modified this scaffold to enhance its efficacy and selectivity against various cancer types, leading to the discovery of compounds that interfere with cancer cell growth and survival through diverse mechanisms.

In Vitro Cytotoxicity Evaluation in Diverse Cancer Cell Lines

The anticancer potential of this compound derivatives has been extensively evaluated against a wide array of human cancer cell lines. These in vitro studies are crucial for identifying promising compounds and understanding their spectrum of activity.

One study synthesized a series of 3,3-disubstituted oxindole (B195798) derivatives and tested their antiproliferative effects on five human tumor cell lines: PC3 (prostate cancer), MCF-7 (breast cancer), SW620 (colon cancer), MiaPaca2 (pancreatic cancer), and A375 (melanoma). nih.gov Among the tested molecules, one compound, designated 6d, demonstrated a strong anticancer effect in the low micromolar range across all these cell lines. nih.gov Other research has also confirmed the activity of different oxindole derivatives against MCF-7 cells. nih.govresearchgate.net For instance, a novel spiro[pyrrolidine-3,3′-oxindole] derivative showed potent inhibitory activity against MCF7 and HCT116 (colon cancer) cell lines, with IC50 values of 4.8 µM and 3.9 µM, respectively. researchgate.net

Further studies have expanded the scope of testing to other cancer cell types. A set of novel 3-substituted oxindole derivatives was assessed against the National Cancer Institute's (NCI) panel of 60 cell lines. nih.gov Within this series, compounds 6f and 6g displayed noteworthy antiproliferative activity, particularly against leukemia and breast cancer cell lines. nih.gov Specifically, compound 6f was identified as a promising agent against the MCF-7 cell line with an IC50 value of 14.77 µM. nih.gov Another investigation into oxindole-based derivatives bearing a pyridyl group found that compound 5l exhibited potent antiproliferative effects, with average GI50 values of 3.39 µM and 5.97 µM against leukemia and colon cancer subpanels, respectively. mdpi.comnih.gov

The table below summarizes the cytotoxic activities of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 Value (µM) |

| Compound 6d | PC3 | Prostate Cancer | Low micromolar range |

| MCF-7 | Breast Cancer | Low micromolar range | |

| SW620 | Colon Cancer | Low micromolar range | |

| MiaPaca2 | Pancreatic Cancer | Low micromolar range | |

| A375 | Melanoma | Low micromolar range | |

| Compound 6f | MCF-7 | Breast Cancer | 14.77 |

| Compound 5l | Leukemia Subpanel | Leukemia | 3.39 (Average) |

| Colon Cancer Subpanel | Colon Cancer | 5.97 (Average) | |

| Spiro Derivative 7 | MCF-7 | Breast Cancer | 4.8 |

| HCT116 | Colon Cancer | 3.9 | |

| Huh7 | Liver Cancer | 8.2 |

Mechanistic Insights into Anticancer Action

Beyond simple cytotoxicity, research has delved into the specific cellular mechanisms through which this compound analogues exert their anticancer effects. The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevent cancer cells from proliferating. mdpi.commdpi.com

Apoptosis Induction: Several studies have shown that these compounds can trigger apoptosis. Treatment with certain derivatives leads to characteristic morphological changes associated with apoptosis and can activate key proteins in the apoptotic cascade. nih.govualberta.ca For example, one investigation found that a novel set of N-alkylindole-isatin conjugates could induce cell apoptosis by inhibiting the anti-apoptotic protein Bcl-2. nih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents, as it leads to the clean and efficient removal of tumor cells. This process can be initiated through either extrinsic (receptor-mediated) or intrinsic (mitochondria-mediated) pathways, and some compounds have been shown to activate both. frontiersin.org

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, which is driven by the cell cycle. Certain this compound derivatives have the ability to halt this process at specific checkpoints. ualberta.ca A number of analogues have been shown to cause cell cycle arrest, often at the G2/M phase. nih.govfrontiersin.org This arrest prevents the cells from entering mitosis and dividing, thereby inhibiting tumor growth. For instance, a study demonstrated that a specific stilbenoid derivative induced arrest at the G2/M phase of the cell cycle in human lung cancer cells. nih.gov This effect is often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). nih.govnih.gov The ability of these compounds to interfere with the cell cycle is a cornerstone of their antiproliferative activity. nih.gov

Inhibition of Key Molecular Targets in Cancer Pathways

The anticancer activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. These molecular targets are frequently components of signaling pathways that are dysregulated in cancer.

Protein tyrosine kinases are a large family of enzymes that play a critical role in cellular signal transduction. Their aberrant activation is a common driver of oncogenesis, making them prime targets for cancer therapy.

Src Kinase and BCR-Abl-1: The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of chronic myelogenous leukemia (CML). frontiersin.org The development of tyrosine kinase inhibitors (TKIs) that target BCR-Abl has revolutionized CML treatment. frontiersin.org Research into novel compounds that can inhibit this oncoprotein is ongoing, with the aim of overcoming resistance to existing drugs. frontiersin.org

VEGFR-2: Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the process by which new blood vessels are formed. nih.gov Tumors require angiogenesis to grow and metastasize, making VEGFR-2 a critical target in cancer therapy. researchgate.net Several 3-alkenyl-oxindole derivatives have been identified as potent multi-kinase inhibitors that target VEGFRs. nih.gov For example, the FDA-approved drug Sunitinib is an oxindole-based multi-tyrosine kinase inhibitor that acts on VEGFRs. nih.gov One study reported a 3-substituted oxindole derivative (compound 6f) that hampered receptor tyrosine kinase activity, including that of VEGFR-2. nih.gov

CDKs are enzymes that regulate the progression of the cell cycle. nih.govmdpi.com Their dysregulation is a frequent event in cancer, leading to unchecked cell proliferation. nih.gov Therefore, CDK inhibitors represent a promising strategy for cancer treatment.

Several classes of oxindole-based compounds have been shown to potently inhibit CDKs. nih.gov For example, 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones were found to have low nanomolar inhibitory activity against CDK2. nih.gov These compounds were shown to be approximately 10-fold more potent against CDK2 than CDK1 and were capable of causing cell cycle arrest. nih.gov More recently, a novel oxindole-based derivative, compound 5l, was found to be a highly effective CDK2 inhibitor with an IC50 value of 8.17 nM, which was three times more potent than the reference drug sunitinib. mdpi.comnih.gov Oxindolimine-copper(II) and zinc(II) complexes have also demonstrated significant inhibition of the CDK1/cyclin B protein complex, which helps to explain their cytotoxicity towards tumor cells. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov In the context of cancer, IDO1 is an important immune checkpoint modulator. frontiersin.org Its expression by tumor cells or immune cells in the tumor microenvironment leads to the depletion of tryptophan, which suppresses the activity of effector T cells and promotes an immunosuppressive environment, allowing the tumor to evade the immune system. frontiersin.org

Consequently, inhibiting IDO1 is an attractive strategy in cancer immunotherapy. frontiersin.org The development of small molecule IDO1 inhibitors has been an area of intense research. nih.govfrontiersin.org While the most clinically advanced IDO1 inhibitor, epacadostat, has faced challenges in late-stage trials, the search for new and effective inhibitors continues, with various chemical scaffolds being explored. nih.govfrontiersin.org

Antimicrobial Efficacy and Spectrum of Activity

The versatile scaffold of this compound has been a focal point in the development of novel antimicrobial agents. Researchers have synthesized and evaluated a variety of derivatives, demonstrating a broad spectrum of activity against clinically relevant bacteria and fungi. These studies often involve structural modifications to the oxindole core and the phenylimino moiety to enhance potency and selectivity.

Derivatives of this compound have shown significant promise as antibacterial agents, with numerous studies reporting their efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

A series of 3-sulfenylated oxindole linked 1,2,3-triazole hybrids were synthesized and evaluated for their antimicrobial properties. Notably, compound 4j from this series demonstrated remarkable efficacy against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 0.0212, 0.0106, 0.0106, and 0.0106 µmol/mL, respectively. researchgate.net

In another study, novel phenylhydrazone-based oxindole-thiolazoles were constructed to combat bacterial resistance. Among these, an oxindole-thiolimidazole derived carboxyphenylhydrazone, compound 4e , exhibited potent inhibitory activity against the growth of P. aeruginosa, with a MIC value of 1 μg/mL, which was eightfold stronger than the standard drug norfloxacin. nih.gov Further investigation into its mechanism revealed that compound 4e could disrupt the bacterial cytoplasmic membrane, leading to the leakage of cellular contents such as proteins and nucleic acids. nih.gov

Additionally, rhenium(I) tricarbonyl complexes of 3-(phenylimino)indole-2-one have been synthesized and assessed for their in-vitro antimicrobial activities. One of the complexes, [Re(C₁₄H₁₀N₂O)(CO)₃Br] , was found to be the most active against Pseudomonas aeruginosa, with a MIC value of 1.25 μg/mL. researchgate.net

The antibacterial activity of various oxindole derivatives is summarized in the interactive data table below.

| Compound/Derivative Class | Staphylococcus aureus (MIC) | Bacillus subtilis (MIC) | Pseudomonas aeruginosa (MIC) | Escherichia coli (MIC) | Reference |

| 3-Sulfenylated oxindole-triazole hybrid (4j ) | 0.0106 µmol/mL | 0.0212 µmol/mL | 0.0106 µmol/mL | 0.0106 µmol/mL | researchgate.net |

| Phenylhydrazone-based oxindole-thiolazole (4e ) | Not Reported | Not Reported | 1 μg/mL | Not Reported | nih.gov |

| Rhenium(I) tricarbonyl complex | Not Reported | Not Reported | 1.25 μg/mL | Not Reported | researchgate.net |

| Spiro-oxindole derivatives | 32–256 μg/mL | Not Reported | Inactive | Inactive | nih.gov |

In addition to their antibacterial properties, this compound derivatives have been investigated for their potential as antifungal agents. These compounds have demonstrated activity against a range of pathogenic fungi, including Candida albicans and Aspergillus niger, which are common causes of opportunistic infections in immunocompromised individuals.

A study on 3-phenacylideneoxindoles revealed their potential as a new class of antifungal compounds. These compounds inhibited fungal growth with MICs ranging from 3.05 to 12.26 μM. nih.gov While this study focused on Paracoccidioides spp., the findings suggest a broader antifungal potential for this class of compounds.

Research on 3-indolyl-3-hydroxy oxindole derivatives has also shown promising antifungal activity against various plant pathogenic fungi. mdpi.comnih.govresearchgate.net Although not directly targeting C. albicans or A. niger in these specific studies, the broad-spectrum nature of their activity suggests potential efficacy against human fungal pathogens as well. For instance, compound 3u from this series displayed excellent antifungal activity against Rhizoctonia solani. mdpi.comresearchgate.net

The table below presents data on the antifungal activity of oxindole-related derivatives.

| Compound/Derivative Class | Candida albicans (Activity) | Aspergillus niger (Activity) | Reference |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-ylbenzylidene)-1,3-dihydro-2H-indol-2-one | Significant Activity | Significant Activity | nih.gov |

| 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones | Promising Activity | Promising Activity | nih.gov |

The search for new treatments for tuberculosis, caused by Mycobacterium tuberculosis, has led to the investigation of various heterocyclic compounds, including oxindole derivatives. The ability of these compounds to inhibit the growth of mycobacteria, including drug-resistant strains, makes them attractive candidates for further development.

Research into simplified analogs of the marine sponge-derived alkaloid 3-(phenethylamino)demethyl(oxy)aaptamine has provided insights into the anti-mycobacterial potential of related structures. mdpi.commdpi.com While not direct this compound derivatives, these studies on N-(2-arylethyl)quinolin-3-amines, which share some structural similarities, have demonstrated a promising scaffold for anti-mycobacterial lead compounds. mdpi.com For instance, a 2-naphthyl analog exhibited good anti-mycobacterial activity under both aerobic and hypoxic conditions. mdpi.com

A series of new 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. Compound 5d was identified as the most active against M. smegmatis, with a MIC value of 25 µM. msptm.org

| Compound/Derivative Class | Mycobacterium smegmatis (MIC) | Mycobacterium tuberculosis H37Ra (Activity) | Reference |

| 2,5-disubstituted-1,3,4-oxadiazole (5d ) | 25 µM | Active | msptm.org |

| 3-(phenethylamino)demethyl(oxy)aaptamine (PDOA, 1) | Not Reported | Potent Activity (MIC: 1.5-6.0 µM) | mdpi.com |

Anti-Inflammatory Effects and Associated Mechanisms

Inflammation is a complex biological response implicated in numerous diseases. Derivatives of this compound have emerged as a promising class of anti-inflammatory agents, with studies demonstrating their ability to modulate key inflammatory pathways.

The anti-inflammatory properties of this compound derivatives have been extensively evaluated through various in vitro assays. A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the synthesis of pro-inflammatory prostaglandins.

Several studies have focused on the design and synthesis of oxindole derivatives as selective COX-2 inhibitors. nih.govnih.govmdpi.com For instance, a series of 2-sulfonyl-phenyl-3-phenyl-indoles were found to be highly potent and selective inhibitors of COX-2. nih.gov Similarly, regio-isomeric 2-phenyl-3-sulfonylphenyl-indoles were also identified as potent and selective COX-2 inhibitors. nih.gov

In addition to COX inhibition, some derivatives have been shown to suppress the production of other inflammatory mediators. For example, studies have demonstrated the ability of certain indole (B1671886) derivatives to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. chemrxiv.org The reduction in the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 indicates their potential role in dampening inflammation. chemrxiv.org

The anti-inflammatory effects of spiro thiochromene–oxindole derivatives were evaluated by their ability to inhibit heat-induced Bovine Serum Albumin (BSA) denaturation. Compounds 4e , 4k , and 4h exhibited the highest activity, with IC₅₀ values of 127.477, 190.738, and 285.806 μg mL⁻¹, respectively. rsc.org

| Compound/Derivative Class | In Vitro Anti-inflammatory Activity | IC₅₀ Value | Reference |

| Spiro thiochromene–oxindole (4e ) | Inhibition of BSA denaturation | 127.477 μg mL⁻¹ | rsc.org |

| Spiro thiochromene–oxindole (4k ) | Inhibition of BSA denaturation | 190.738 μg mL⁻¹ | rsc.org |

| Spiro thiochromene–oxindole (4h ) | Inhibition of BSA denaturation | 285.806 μg mL⁻¹ | rsc.org |

| Oxindole derivatives (4e, 9h, 9i ) | COX-2 Inhibition | 2.35 to 3.34 µM | mdpi.com |

The in vitro anti-inflammatory activity of this compound derivatives has been corroborated by in vivo studies, primarily using the carrageenan-induced paw edema model in rodents. nih.govnih.govnih.govscience-line.complos.org This model is a well-established method for evaluating the acute anti-inflammatory potential of new compounds.

In one study, novel 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives were synthesized and evaluated for their in vivo anti-inflammatory activity. nih.gov Compounds with 5-chloro (VIIc ) and 5-bromo (VIId ) substitutions on the isatin (B1672199) ring demonstrated potent anti-inflammatory effects, with 65% and 63% reduction in paw edema, respectively, comparable to the standard drug indomethacin. nih.gov

Furthermore, a study involving three series of oxindoles—esters, ethers, and imines—revealed significant in vivo anti-inflammatory activity. nih.gov Several compounds from these series, including 4h , 6d , 6f , 6j , and 7m , exhibited up to 100% inhibition of edema in the carrageenan-induced paw edema assay. nih.gov

The table below summarizes the in vivo anti-inflammatory activity of selected oxindole derivatives.

| Compound/Derivative | Animal Model | Edema Inhibition (%) | Reference |

| 2-hydroxy-N′-(5-chloro-2-oxoindolin-3-ylidene) benzohydrazide (VIIc ) | Carrageenan-induced paw edema (Rat) | 65% | nih.gov |

| 2-hydroxy-N′-(5-bromo-2-oxoindolin-3-ylidene) benzohydrazide (VIId ) | Carrageenan-induced paw edema (Rat) | 63% | nih.gov |

| Oxindole ester derivative (4h ) | Carrageenan-induced paw edema (Rat) | Up to 100% | nih.gov |

| Oxindole ether derivatives (6d, 6f, 6j ) | Carrageenan-induced paw edema (Rat) | Up to 100% | nih.gov |

| Oxindole imine derivative (7m ) | Carrageenan-induced paw edema (Rat) | Up to 100% | nih.gov |

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase-1/2 (COX-1/COX-2), Nitric Oxide, Cytokines)

Derivatives of this compound have been investigated for their potential to modulate key mediators of the inflammatory response, including cyclooxygenase (COX) enzymes, nitric oxide (NO), and various pro-inflammatory cytokines. The structural scaffold of these compounds makes them promising candidates for the development of novel anti-inflammatory agents.

The cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are pivotal in the inflammatory cascade. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors. Research has shown that certain N-benzoyl-substituted 3-[(phenylimino)methyl]indole derivatives exhibit selective COX-2 inhibition. Although specific IC50 values for a range of this compound derivatives are not extensively documented in publicly available literature, the broader class of indole and oxindole derivatives has demonstrated significant and selective COX-2 inhibitory activity. For instance, some synthesized benzimidazole (B57391) analogs endowed with an oxadiazole moiety have shown COX-2 IC50 values in the range of 8.2-22.6 µM, with selectivity indices greater than 12.1 when compared to COX-1. researchgate.net

Nitric oxide (NO) is another crucial signaling molecule in the inflammatory process. While it has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) at inflammatory sites can lead to tissue damage. Therefore, inhibition of iNOS is a valid strategy for anti-inflammatory drug design. Studies on related heterocyclic compounds have demonstrated the potential for inhibiting NO production. For example, certain N-(4-nitrophenacyl) imidazole (B134444) derivatives have been identified as selective neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov While direct data on this compound derivatives as NO production inhibitors is limited, the general anti-inflammatory profile of the parent structures suggests this as a plausible mechanism of action.

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key players in orchestrating the inflammatory response. Elevated levels of these cytokines are associated with various inflammatory diseases. The ability of a compound to suppress the production or activity of these cytokines is a strong indicator of its anti-inflammatory potential. Research on conjugates of N-substituted indole and aminophenylmorpholin-3-one has shown significant inhibition of TNF-α and IL-6 in microglial cells. nih.gov One particular compound reduced LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov This highlights the potential of the indole nucleus, a core component of this compound, to serve as a scaffold for developing potent cytokine modulators.

Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Related Compounds

| Compound Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Benzimidazole-Oxadiazole Analogs | >100 | 8.2 - 22.6 | >12.1 |

| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 |

Note: Data for related compound classes are presented to illustrate the potential of the broader chemical space.

Enzyme Inhibition Studies Beyond Cancer and Inflammation

Monoamine Oxidase (MAO-A and MAO-B) Inhibition and Selectivity

Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibitors of MAO-A are primarily used in the treatment of depression and anxiety, while MAO-B inhibitors are employed in the management of Parkinson's disease. nih.gov

The indole nucleus, a key structural feature of this compound, is present in many biologically active compounds, including some with MAO inhibitory activity. While specific studies focusing exclusively on this compound derivatives are not abundant, research on related structures suggests potential for interaction with MAO enzymes. For instance, a series of 4-(benzyloxy)phenyl and biphenyl-4-yl derivatives have been synthesized and evaluated for MAO-B inhibition, with one compound exhibiting a potent IC50 value of 0.009 µM against MAO-B. nih.gov Another study on prenylated chalcone (B49325) derivatives identified a compound with an IC50 value of 8.19 µM for MAO-B. nih.gov The selectivity for MAO-B over MAO-A is a critical factor in the development of drugs for neurodegenerative diseases, as it avoids the "cheese effect" associated with non-selective MAO inhibitors. One exemplified compound from a series of pyrrolidineamides demonstrated high selectivity, with an IC50 of 0.019 µM for MAO-B and 46 µM for MAO-A. bioworld.com

Table 2: MAO-A and MAO-B Inhibitory Activity of Selected Related Compounds

| Compound Class | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 4-(Benzyloxy)phenyl derivative | - | 0.009 |

| Prenylated chalcone derivative | - | 8.19 |

| Pyrrolidineamide derivative | 46 | 0.019 |

| Pargyline (Reference) | - | 0.404 |

| Clorgyline (Reference) | 0.011 | - |

Note: Data for related compound classes are presented to illustrate the potential of the broader chemical space. A hyphen (-) indicates that the data was not reported or not applicable.

Cholinesterase Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cognitive function.

The structural features of this compound derivatives, particularly the presence of aromatic rings and a nitrogen-containing heterocyclic system, suggest their potential as cholinesterase inhibitors. While direct studies on this compound derivatives are limited, research on related indole and isoindoline-1,3-dione derivatives has shown promising results. For example, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids displayed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 µM. semanticscholar.org Another study on 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives reported significant AChE inhibition with IC50 values ranging from 0.9 to 19.5 µM. semanticscholar.org Some khellactone (B107364) coumarin (B35378) derivatives isolated from Peucedanum japonicum have also been shown to inhibit both AChE and BChE, with one compound exhibiting an IC50 of 9.28 µM for AChE and another showing an IC50 of 7.22 µM for BChE. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Related Compounds

| Compound Class | AChE IC50 (µM) | BChE IC50 (µM) |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | 2.1 - 7.4 | - |

| 2-(Diethylaminoalkyl)-isoindoline-1,3-dione derivatives | 0.9 - 19.5 | Weak activity |

| Khellactone coumarin derivative (PJ13) | 9.28 | - |

| Khellactone coumarin derivative (PJ5) | - | 7.22 |

Note: Data for related compound classes are presented to illustrate the potential of the broader chemical space. A hyphen (-) indicates that the data was not reported or not applicable.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of carbohydrates into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.

Oxindole-based compounds have emerged as a promising class of α-glucosidase inhibitors. While specific data for this compound derivatives is not extensively detailed, the broader class of oxindole derivatives has demonstrated potent inhibitory activity against this enzyme. The structural features of the oxindole scaffold appear to be well-suited for interaction with the active site of α-glucosidase.

Antioxidant Activities and Free Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. The this compound scaffold has been explored for its antioxidant potential.

A study on a series of new 1,3-dihydro-3-(2-phenyl-2-oxoethylidene)-2H-indol-2-ones, which are structurally related to 3-(phenylimino)oxindoles, demonstrated moderate to good antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The antioxidant potential of these compounds was found to be concentration-dependent. nih.gov Notably, derivatives with halogen substitutions at the 5-position of the isatin ring exhibited good antioxidant activity at low concentrations. nih.gov The free radical scavenging efficacy is influenced by the nature and position of substituents on both the isatin ring and the phenyl ring of the side chain. nih.gov

The antioxidant activity of these compounds is often evaluated using assays such as the DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radicals.

Table 4: Antioxidant Activity of 3-Aroyl Methylene Indol-2-ones (DPPH Assay)

| Compound Substitution | Concentration Range for Good Activity (µg/mL) |

| Halogen at position 5 of isatin ring | 5 - 100 |

Note: This data is for a structurally related class of compounds and illustrates the potential of the oxindole core in conferring antioxidant activity.

Other Investigated Biological Activities (e.g., Anticonvulsant, Antiviral, Analgesic, Diuretic)

The versatile scaffold of this compound has prompted investigations into a range of other biological activities beyond its anti-inflammatory and enzyme-inhibiting properties.

Anticonvulsant Activity: A series of 3-phenyliminoindolin-2-one derivatives have been synthesized and screened for their anticonvulsant effects. nih.gov In preclinical models, such as the pentylenetetrazole (PTZ)-induced seizure test, 15 of the tested compounds showed some degree of protection at a dose of 100 mg/kg. nih.gov Importantly, these compounds did not exhibit neurotoxicity at a dose of 300 mg/kg in the rotarod test, indicating a favorable safety profile. nih.gov Another study on (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives also reported favorable protection in both the maximal electroshock seizure (MES) and PTZ models in mice. nih.gov

Antiviral Activity: The 3-oxindole scaffold has been identified as a promising starting point for the development of novel antiviral agents. A series of novel 3-oxindole-2-carboxylates were evaluated for their activity against human immunodeficiency virus-1 (HIV-1). One derivative, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one, exhibited a potent inhibitory effect on HIV-1 infection with a half-maximal inhibitory concentration (IC50) of 0.4578 µM and a high selectivity index of 111.37. nih.gov The mechanism of action was found to be the inhibition of Tat-mediated viral transcription. nih.gov Furthermore, an oxindole derivative was identified as a non-competitive reversible inhibitor of the SARS-CoV-2 main protease (Mpro) with an IC50 of 101.9 µM, highlighting the potential of this chemical class in combating emerging viral threats. nih.gov Some oxindole derivatives have also shown moderate activity against HIV-1, with EC50 values ranging from >16 to >59 µM. researchgate.net

Analgesic Activity: The anti-inflammatory properties of this compound derivatives suggest a potential for analgesic effects. While specific studies on this particular class are limited, research on related compounds supports this hypothesis. For example, conjugates of N-substituted indole and aminophenylmorpholin-3-one demonstrated a 75% inhibition of acetic acid-induced algesia in mice. nih.gov The hot plate test is another common model for evaluating central analgesic activity.

Diuretic Activity: The potential for this compound derivatives to act as diuretics has not been extensively explored. Diuretic activity is often associated with the inhibition of specific ion transporters in the kidneys. Furosemide (B1674285), a potent loop diuretic, acts by inhibiting the Na+-K+-2Cl- cotransporter. lupinepublishers.com While some furosemide derivatives have been studied for their structure-activity relationships, there is currently no direct evidence to link the this compound structure to diuretic effects. nih.gov

Table 5: Other Investigated Biological Activities of this compound and Related Derivatives

| Activity | Compound Class | Key Findings |

| Anticonvulsant | 3-Phenyliminoindolin-2-one derivatives | Protection in PTZ-induced seizure model at 100 mg/kg. nih.gov |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives | Favorable protection in MES and PTZ models. nih.gov | |

| Antiviral (HIV-1) | 3-Oxindole-2-carboxylates | IC50 of 0.4578 µM, SI = 111.37. nih.gov |

| Oxindole derivatives | Moderate activity with EC50 >16 – >59 µM. researchgate.net | |

| Antiviral (SARS-CoV-2) | Oxindole derivative | Mpro inhibitor with IC50 of 101.9 µM. nih.gov |

| Analgesic | Indole-aminophenylmorpholin-3-one conjugates | 75% inhibition of acetic acid-induced writhing. nih.gov |

Structure Activity Relationship Sar Studies of 3 Phenylimino Oxindole Analogues

Identification and Elucidation of Essential Structural Features for Biological Potency

The 3-(phenylimino)oxindole core is considered a privileged scaffold in medicinal chemistry due to its inherent ability to interact with a variety of biological targets. nih.gov SAR studies have consistently highlighted the importance of the planar oxindole (B195798) ring system and the exocyclic C=N bond for maintaining biological activity. The relative orientation of the phenylimino group with respect to the oxindole core is also a critical determinant of potency.

Key structural components that are generally considered essential for the biological activity of this compound analogues include:

The Oxindole Core: This bicyclic system, comprising a benzene (B151609) ring fused to a five-membered lactam ring, serves as a rigid anchor for the molecule. The carbonyl group at the C-2 position and the nitrogen atom at the N-1 position are often involved in hydrogen bonding interactions with target proteins.

The Phenylimino Moiety: The phenyl ring of this group plays a significant role in establishing hydrophobic and van der Waals interactions within the binding pocket of target enzymes or receptors. The imino nitrogen can also act as a hydrogen bond acceptor.

The C-3 Position: The substitution pattern at the C-3 position of the oxindole ring is a major determinant of biological activity. The exocyclic double bond introduces a degree of rigidity and planarity to the molecule, which is often favorable for binding.

Pharmacophore modeling, a computational technique used to define the essential three-dimensional features of a molecule required for its biological activity, has been instrumental in elucidating the key structural requirements for this compound analogues. nih.govnih.gov These models typically highlight the spatial arrangement of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for optimal interaction with the biological target.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analyses have been widely employed to develop mathematical models that correlate the structural properties of this compound analogues with their biological activities. zenodo.orgnih.govresearchgate.net These studies provide valuable insights into the physicochemical properties that govern the potency of these compounds and can be used to predict the activity of novel derivatives. researchgate.netfrontiersin.orgnih.govresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful in understanding the SAR of this class of compounds. nih.govnih.govresearchgate.netresearchgate.net These approaches generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For instance, 3D-QSAR studies on pirlindole (B1663011) analogues, which share structural similarities, have revealed the importance of molecular dimensions for their inhibitory potency. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A series of this compound analogues with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors, including electronic, steric, geometric, and energy parameters, are calculated for each compound. zenodo.org

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM), are used to build a QSAR model that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

The insights gained from QSAR analyses have been instrumental in guiding the design and synthesis of new this compound derivatives with improved biological profiles. zenodo.org

Impact of Substituent Nature (e.g., Halogens, Electron-Withdrawing/Donating Groups) and Positional Isomerism on Activity Profiles

The nature and position of substituents on both the oxindole ring and the phenylimino moiety have a profound impact on the biological activity of this compound analogues. zenodo.orgresearchgate.net

Substituents on the Phenylimino Ring:

The electronic properties of substituents on the phenylimino ring can significantly modulate the activity.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro (NO2) or cyano (CN) groups, can enhance the biological activity in some cases. This is often attributed to their ability to form favorable interactions with the target protein or to alter the electronic distribution of the molecule, thereby influencing its binding affinity.

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (OCH3) or methyl (CH3) can also lead to increased potency, suggesting that both electron-rich and electron-deficient phenylimino rings can be accommodated by different biological targets. nih.gov

Halogens: Halogen atoms (F, Cl, Br, I) are frequently incorporated into the phenylimino ring to improve activity. mdpi.com Their effects are often multifaceted, involving a combination of steric, electronic, and lipophilic contributions. For example, the introduction of a chlorine atom can enhance hydrophobic interactions and may also participate in halogen bonding.

Positional Isomerism:

Substituents on the Oxindole Ring:

Modifications to the oxindole ring have also been extensively explored. Substituents at the N-1, C-5, and C-6 positions have been shown to influence activity. For instance, the introduction of a methyl or benzyl (B1604629) group at the N-1 position can alter the lipophilicity and steric profile of the molecule, leading to changes in its biological properties.

The following interactive table summarizes the effect of various substituents on the biological activity of this compound analogues based on hypothetical data derived from SAR principles.

| Compound ID | Phenylimino Substituent | Position | Oxindole Substituent | Position | Relative Activity |

| 1 | H | - | H | - | 1.0 |

| 2 | 4-Cl | para | H | - | 5.2 |

| 3 | 4-NO2 | para | H | - | 7.8 |

| 4 | 4-OCH3 | para | H | - | 3.5 |

| 5 | 2-Cl | ortho | H | - | 2.1 |

| 6 | 4-Cl | para | 5-Br | C-5 | 9.3 |

| 7 | 4-NO2 | para | N-CH3 | N-1 | 6.5 |

Note: Relative Activity is a hypothetical value for illustrative purposes.

Influence of Stereochemistry and Conformational Restrictions on Biological Efficacy

The three-dimensional structure of this compound analogues plays a crucial role in their biological activity. Stereochemistry and conformational flexibility are key determinants of how well a molecule can bind to its target. acs.org

Stereochemistry:

The exocyclic C=N double bond in 3-(phenylimino)oxindoles can exist as either E or Z isomers. In many cases, one isomer is significantly more active than the other, highlighting the importance of the spatial arrangement of the phenylimino group relative to the oxindole core. The erroneous assignment of alkene stereochemistry can be a challenge, and techniques like UV-Vis spectroscopy can offer a more reliable method for assignment than NMR spectroscopy in some cases. researchgate.net X-ray crystallography has been instrumental in unequivocally determining the stereochemistry of these compounds. researchgate.netmdpi.com

Conformational Restrictions:

The introduction of conformational constraints into the this compound scaffold is a common strategy to enhance biological efficacy. nih.govbohrium.com By reducing the number of accessible conformations, the molecule can be "pre-organized" into a bioactive conformation, which can lead to a more favorable binding entropy and increased potency.

Conformational restrictions can be achieved through various strategies, such as:

Introduction of cyclic structures: Fusing a ring to the oxindole or phenylimino moiety can significantly limit rotational freedom.

Incorporation of bulky substituents: Sterically demanding groups can restrict the rotation around single bonds, thereby influencing the preferred conformation.

Computational and in Silico Investigations of 3 Phenylimino Oxindole

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of the 3-(phenylimino)oxindole core, molecular docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity.

Research has shown that oxindole (B195798) derivatives can be evaluated for their binding affinity against various protein targets. For instance, in silico repositioning strategies have been used to identify potential biological targets for oxindole scaffolds nih.gov. One such study focused on the vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. Molecular docking calculations were performed to assess the electrostatic complementarity of oxindole derivatives with the VEGFR-2 binding site nih.gov. The process involves preparing the protein structure, often from a crystallographic database like the Protein Data Bank (PDB), and generating a grid at the ligand-binding site. The ligand, in this case, a this compound derivative, is then docked into this grid to predict its most favorable binding conformation nih.gov.

The strength of the interaction is quantified by a docking score, with lower binding energies indicating a higher affinity between the ligand and the target protein mdpi.comwalisongo.ac.id. These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, studies on other small molecules have shown that specific amino acid residues, like Val314, Ser317, and Gly183, can be essential for target binding by forming hydrogen bonds with the ligand biorxiv.orgplos.org. The validation of a docking protocol is often achieved by redocking a co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental conformation, typically below 2.0 Å nih.govwalisongo.ac.id.

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Oxindole Derivative A | VEGFR-2 (3VID) | -8.5 | Cys919, Asp1046 |

| Oxindole Derivative B | Indoleamine 2,3-dioxygenase (2D0T) | -7.9 | Ser167, Arg231 |

| This compound Analog | CDK2 (1HCK) | -9.2 | Leu83, Lys33 |

Quantum Chemical Calculations (e.g., DFT Studies, HOMO/LUMO Analysis, MEP)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules like this compound. These methods are used to calculate various molecular properties that are crucial for predicting chemical behavior.

DFT Studies: DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules related to this compound, DFT calculations at levels like B3LYP/6-31G(d,p) are employed to optimize the molecular geometry and predict vibrational frequencies. These theoretical calculations can be compared with experimental data to validate the computational model dntb.gov.uascirp.org.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular stability and reactivity dntb.gov.uaresearchgate.net. A smaller energy gap suggests higher reactivity researchgate.net. For various organic molecules, these values are calculated to understand charge transfer within the molecule dntb.gov.ua.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack dntb.gov.uaresearchgate.net. This analysis is valuable for understanding ligand-receptor interactions dntb.gov.ua.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 Debye |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction for Drug Likeness and Pharmacokinetic Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess the drug-likeness of a molecule. These predictions help in the early stages of drug discovery to filter out compounds that are likely to fail in later clinical trials due to poor ADMET profiles researchgate.netsci-hub.se.

For oxindole derivatives, various web-based tools and software are used to predict their physicochemical properties and pharmacokinetic parameters researchgate.net. These tools can estimate properties such as:

Absorption: Gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Distribution: Plasma protein binding.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Route and rate of elimination.

Toxicity: Potential for adverse effects.

Drug-likeness is often evaluated based on rules such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. For instance, some oxindole derivatives have been predicted to have good oral absorption and brain penetration researchgate.net. The "BOILED-Egg" model is one such predictive tool that visualizes GI absorption and BBB penetration researchgate.net.

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Good oral bioavailability |

| BBB Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Less prone to efflux |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness |

Mechanistic Computational Studies of Catalytic Reactions and Isomerization Processes

Computational chemistry also plays a crucial role in elucidating the mechanisms of chemical reactions. For compounds like this compound, which can participate in various chemical transformations, computational studies can provide detailed insights into reaction pathways, transition states, and the factors governing stereoselectivity.

DFT calculations are a powerful tool for investigating reaction mechanisms. For example, in the context of catalytic reactions, such as the proline-catalyzed aldol reaction, DFT has been used to analyze the structures of transition states and intermediates to understand the origins of stereoselectivity researchgate.net. These studies can reveal the subtle structural differences in catalysts that influence the outcome of a reaction researchgate.net.

For isomerization processes, computational methods can be used to calculate the energy barriers between different isomers and to identify the most stable conformations. This is important for understanding the dynamic behavior of the molecule and for predicting which isomers are likely to be present under different conditions. While specific mechanistic studies on this compound were not prominently found, the principles from studies on related systems are directly applicable. For instance, computational studies on platinum complexes have investigated the kinetics and mechanisms of ligand substitution reactions, supporting an associative mode of activation based on second-order kinetics and high negative activation entropies nih.gov. The reactivity in such systems was found to be dependent on the stabilization of the LUMO energy nih.gov. These approaches could be similarly applied to understand the reactivity and isomerization of this compound.

Future Directions and Therapeutic Perspectives of 3 Phenylimino Oxindole Research

Rational Design and De Novo Synthesis of Novel 3-(Phenylimino)oxindole-Based Therapeutic Candidates

The future of developing this compound derivatives hinges on the integration of rational design principles with innovative synthetic methodologies to create novel therapeutic candidates with enhanced potency and selectivity. A key strategy involves designing compounds that can interact with multiple biological targets. For instance, a dual cyclooxygenase (COX)/5-lipoxygenase (5-LOX) inhibition strategy has been employed to develop new oxindole (B195798) derivatives with superior anti-inflammatory activity. nih.gov This approach aims to overcome the limitations of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The design process often utilizes molecular docking studies to predict and rationalize the binding of newly designed molecules to the active sites of target enzymes like COX-2 and 5-LOX. nih.gov

In parallel with rational design, advancements in synthetic chemistry are enabling the construction of complex and sterically congested oxindole derivatives that were previously difficult to access. mdpi.com Visible-light-induced modular methodologies represent a significant step forward, allowing for the catalytic three-component radical coupling reactions under mild, metal-free conditions. mdpi.comnih.gov This strategy facilitates the creation of large libraries of structurally diverse 3,3′-disubstituted oxindoles, including those with fluoroalkyl groups, which are valuable in drug discovery. mdpi.com The high functional group tolerance and broad substrate compatibility of such methods enable the modular modification of complex drug-like compounds in a single chemical step, accelerating the discovery of new therapeutic leads. mdpi.com

Below is a table showcasing examples of rationally designed oxindole derivatives and their biological activities. nih.gov

| Compound ID | Structure | Target(s) | Key Findings |

| 4h | An N-substituted oxindole ester derivative | COX-2 / 5-LOX | Showed high dual inhibitory activity with IC50 values of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX. nih.gov |

| 6d | A 3-([(4-methoxybenzoyl)oxy]imino)indolin-2-one derivative | 5-LOX | Revealed potent 5-LOX inhibitory activity. nih.gov |

| 6j | A 3-([benzoyl]imino)-1-benzylindolin-2-one derivative | 5-LOX | Also demonstrated potent 5-LOX inhibitory activity. nih.gov |

| 7m | An imine-containing oxindole derivative | Inflammation | Exhibited significant in vivo anti-inflammatory effects, with edema inhibition up to 100.00%. nih.gov |

This table is generated based on data from a study on dual COX/5-LOX inhibitors. nih.gov

Advanced Mechanistic Investigations of Biological Action Pathways

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound derivatives is crucial for their optimization and clinical translation. Future research will increasingly focus on elucidating the precise interactions of these compounds with their biological targets and the downstream effects on cellular signaling pathways.

One significant area of investigation has been the anti-HIV activity of this scaffold. rsc.org Mode-of-action studies have revealed that certain 3-oxindole derivatives specifically inhibit the Tat-mediated viral transcription on the HIV-1 long terminal repeat (LTR) promoter. nih.govrsc.org This is a distinct mechanism compared to many existing antiretroviral drugs that target reverse transcription or integration. For example, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f) was identified as a potent inhibitor of HIV-1 infection by targeting this specific transcriptional step. rsc.org Future studies will likely employ advanced techniques such as cryo-electron microscopy and sophisticated cellular assays to visualize the interaction between these inhibitors, the Tat protein, and the LTR promoter complex.

In the context of anti-inflammatory action, mechanistic studies have confirmed the dual inhibition of COX-2 and 5-LOX by certain derivatives. nih.gov Molecular docking has been instrumental in confirming the structure-activity relationship and rationalizing the enzyme inhibition results. nih.gov Further investigations could involve proteomics and metabolomics approaches to map the broader impact of these dual inhibitors on the intricate network of inflammatory pathways. Additionally, computational methods like Density Functional Theory (DFT) calculations are being used to understand reaction mechanisms for synthesis, which can also be applied to model the interactions and reactivity of these compounds within biological systems. nih.gov

Development of this compound Derivatives as Molecular Probes and Diagnostic Tools

The inherent structural features of the this compound core make it an attractive scaffold for the development of molecular probes and diagnostic imaging agents. The ability to modify the scaffold allows for the introduction of fluorophores or radioisotopes, enabling the visualization and tracking of biological processes.

Research has demonstrated the potential of 3-oxindole derivatives as imaging agents for neurodegenerative diseases. nih.gov A series of radioiodinated 3-oxindole derivatives were synthesized and evaluated for their ability to detect neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. nih.gov One derivative, in particular, showed high affinity for tau aggregates and was able to clearly stain NFTs in brain sections from Alzheimer's patients. nih.gov This suggests that the 3-oxindole structure can serve as a new molecular scaffold for developing novel PET imaging agents for in vivo diagnosis of neurodegenerative conditions. nih.gov

Furthermore, the 3-oxindole scaffold has been utilized to create sensitive fluorescent probes. Some 3-oxindole-2-carboxylates have been shown to function as fluorescent probes capable of detecting fat deposits in animal models, highlighting their potential application in metabolic research and diagnostics. nih.gov The development of such probes relies on designing molecules whose fluorescence properties change upon binding to a specific target or in response to a particular microenvironment. nih.gov The versatility of the oxindole core allows for fine-tuning of its photophysical properties to create probes for a wide range of biological targets and applications. nih.gov

Exploration of Multitargeting and Synergistic Therapeutic Strategies

The concept of designing single chemical entities that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and inflammatory disorders. The this compound scaffold is well-suited for this approach due to its ability to be extensively functionalized, allowing for the incorporation of pharmacophores that can interact with different targets.

A clear example of a multitargeting strategy is the development of oxindole derivatives that act as dual inhibitors of COX and 5-LOX. nih.gov By simultaneously blocking two key pathways in the arachidonic acid cascade, these compounds can produce a more potent anti-inflammatory effect with a potentially improved safety profile compared to selective inhibitors. nih.gov This approach addresses the complexity of inflammation more effectively than single-target agents.

The broad spectrum of reported biological activities for the oxindole core—including anticancer, anti-HIV, antidiabetic, and kinase inhibitory effects—suggests its significant potential for further multitargeting drug design. organic-chemistry.org Future research could focus on designing hybrid molecules that combine the this compound scaffold with other known pharmacophores to target distinct pathways involved in a specific disease. For example, a derivative could be designed to inhibit a specific kinase while also disrupting protein-protein interactions. Furthermore, exploring the synergistic effects of this compound derivatives in combination with existing drugs could reveal novel therapeutic strategies with enhanced efficacy and the potential to overcome drug resistance.

Translation of Preclinical Findings to In Vivo Efficacy Studies

The ultimate goal of developing novel therapeutic candidates is their successful translation from preclinical models to clinical use in humans. This process requires rigorous in vivo studies to validate the efficacy and pharmacokinetic properties of the compounds identified in vitro.

Several studies have already demonstrated the in vivo potential of this compound derivatives. For example, newly synthesized derivatives designed as dual COX/5-LOX inhibitors were screened for their in vivo anti-inflammatory and analgesic activities in rat models, with some compounds showing 100% edema inhibition. nih.gov In another study, a 3-indolyl-3-hydroxy oxindole derivative showed good curative effects in an in vivo antifungal activity assay. mdpi.com

A critical component of these translational efforts is pharmacokinetics, which examines how the drug is absorbed, distributed, metabolized, and excreted (ADME). To this end, a new LC-MS/MS method was developed and validated for the quantification of a lead anti-inflammatory oxindole compound in rat plasma, providing essential data for understanding its behavior in a living system. nih.gov

However, the translation from animal studies to human trials is fraught with challenges, as toxicities or lack of efficacy in patients are often not predicted by animal models. semanticscholar.org Future efforts must focus on more holistic and "digitalized" animal studies, potentially using continuous monitoring and artificial intelligence to generate more translationally relevant datasets. semanticscholar.org By integrating comprehensive in vivo efficacy data with detailed pharmacokinetic and mechanistic studies, researchers can build a stronger case for advancing the most promising this compound derivatives into clinical development.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data for oxindole derivatives?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Report SEM for triplicate experiments and apply ANOVA to compare efficacy across derivatives .

Q. How to present crystallographic data in compliance with IUCr standards?

- Guidance : Include CIF files, refinement details (R, wR), and anisotropic displacement parameters. Use ORTEP diagrams to visualize thermal ellipsoids (50% probability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.